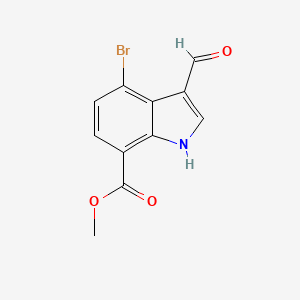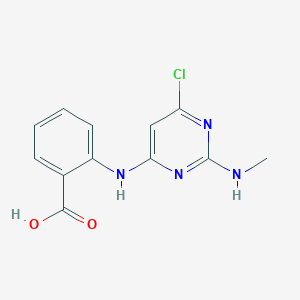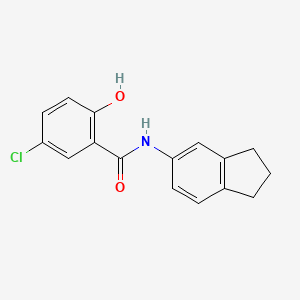
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide is a chemical compound with a molecular formula of C16H14ClNO2 This compound is characterized by the presence of a chloro group, an indene moiety, and a hydroxybenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzoic acid and 2,3-dihydro-1H-indene.
Amidation Reaction: The 5-chloro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 2,3-dihydro-1H-indene in the presence of a base such as triethylamine (TEA) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-benzamide.
Reduction: Formation of N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxybenzamide moiety may interact with enzymes or receptors, modulating their activity. The chloro group and indene moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the indene moiety, which may affect its biological activity.
N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide: Lacks the chloro group, which may influence its reactivity and binding properties.
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide: Lacks the hydroxy group, which may alter its chemical and biological properties.
Uniqueness
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide is unique due to the presence of all three functional groups: the chloro group, the indene moiety, and the hydroxybenzamide structure. This combination of features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
634186-03-1 |
|---|---|
Formule moléculaire |
C16H14ClNO2 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H14ClNO2/c17-12-5-7-15(19)14(9-12)16(20)18-13-6-4-10-2-1-3-11(10)8-13/h4-9,19H,1-3H2,(H,18,20) |
Clé InChI |
RYTRWMJNBQNVLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


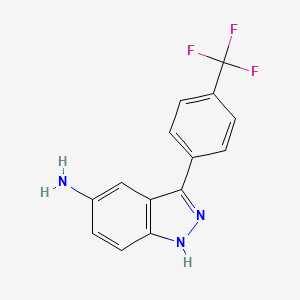
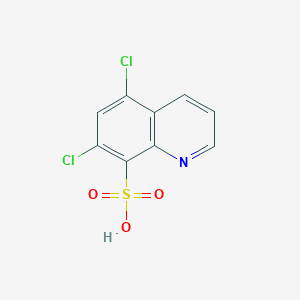
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
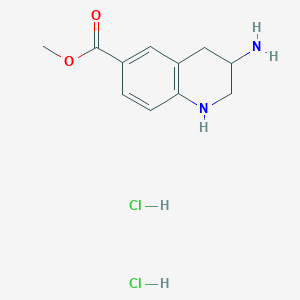
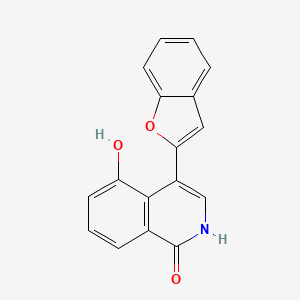
![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

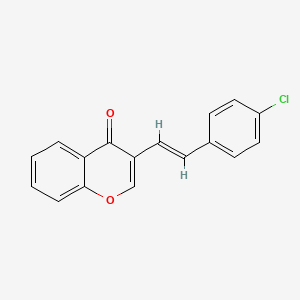
![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)

